

Spectroscopic data analysis of 2-Cyclopropylquinoline-4-carboxylic acid

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Compound of Interest

Compound Name: 2-Cyclopropylquinoline-4-carboxylic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Cyclopropylquinoline-4-carboxylic acid**, a molecule of interest in medicinal chemistry. The following sections detail the compound's structural data obtained through various analytical techniques, outline the experimental protocols for acquiring this data, and illustrate the analytical workflow.

Molecular and Physical Properties

2-Cyclopropylquinoline-4-carboxylic acid has the molecular formula $C_{13}H_{11}NO_2$ and a molecular weight of 213.23 g/mol .^{[1][2]} It typically presents as a solid and is noted for its applications in the development of small molecule inhibitors and other advanced chemical frameworks.^[1]

| Property | Value |
|-------------------|---|
| Molecular Formula | C ₁₃ H ₁₁ NO ₂ |
| Molecular Weight | 213.23 g/mol [1][2] |
| Monoisotopic Mass | 213.07898 Da[3] |
| Physical State | Solid[1][4] |
| Purity | Typically ≥98%[1] |

Spectroscopic Data Analysis

Spectroscopic analysis is crucial for confirming the structure and purity of synthesized compounds. The data below has been compiled from various sources to provide a detailed structural profile of **2-Cyclopropylquinoline-4-carboxylic acid**.

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a high chemical shift (around 12 δ) in ¹H NMR spectra.[5][6] The carboxyl carbon typically absorbs in the 165 to 185 δ range in ¹³C NMR spectra.[5][6]

Table 1: ¹H NMR Data Data for **2-Cyclopropylquinoline-4-carboxylic acid** is available but specific peak assignments were not found in the provided search results. A representative dataset would include signals for the cyclopropyl, quinoline, and carboxylic acid protons.

Table 2: ¹³C NMR Data ChemicalBook indicates the availability of ¹³C NMR data, but specific shifts were not detailed in the search results.[7] A typical spectrum would show distinct peaks for the cyclopropyl carbons, the nine carbons of the quinoline ring, and the carboxylic acid carbon.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The predicted monoisotopic mass is 213.07898 Da.[3] High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. The main fragmentation pathways for quinoline-4-carboxylic acids often involve the loss of the carboxyl group (COOH) or carbon dioxide (CO₂).[8]

Table 3: Predicted Mass Spectrometry Data

| Adduct | m/z |
|---------------------|-----------|
| [M+H] ⁺ | 214.08626 |
| [M+Na] ⁺ | 236.06820 |
| [M-H] ⁻ | 212.07170 |
| [M] ⁺ | 213.07843 |

(Data sourced from PubChemLite, predicted using CCSbase)[3]

IR spectroscopy is used to identify the functional groups present in a molecule. For **2-Cyclopropylquinoline-4-carboxylic acid**, the key characteristic absorptions are from the carboxylic acid group.

Table 4: Characteristic IR Absorption Bands

| Functional Group | Absorption Region (cm ⁻¹) | Description |
|-------------------------------|---------------------------------------|--|
| O–H Stretch (Carboxylic Acid) | 3300 - 2500 | Very broad band due to hydrogen bonding.[5][9][10] |
| C=O Stretch (Carboxylic Acid) | 1760 - 1690 | Strong, intense band.[5][9] |
| C–O Stretch | 1320 - 1210 | Medium intensity band.[9] |
| O–H Bend | 1440 - 1395 & 950 - 910 | Medium intensity bands.[9] |

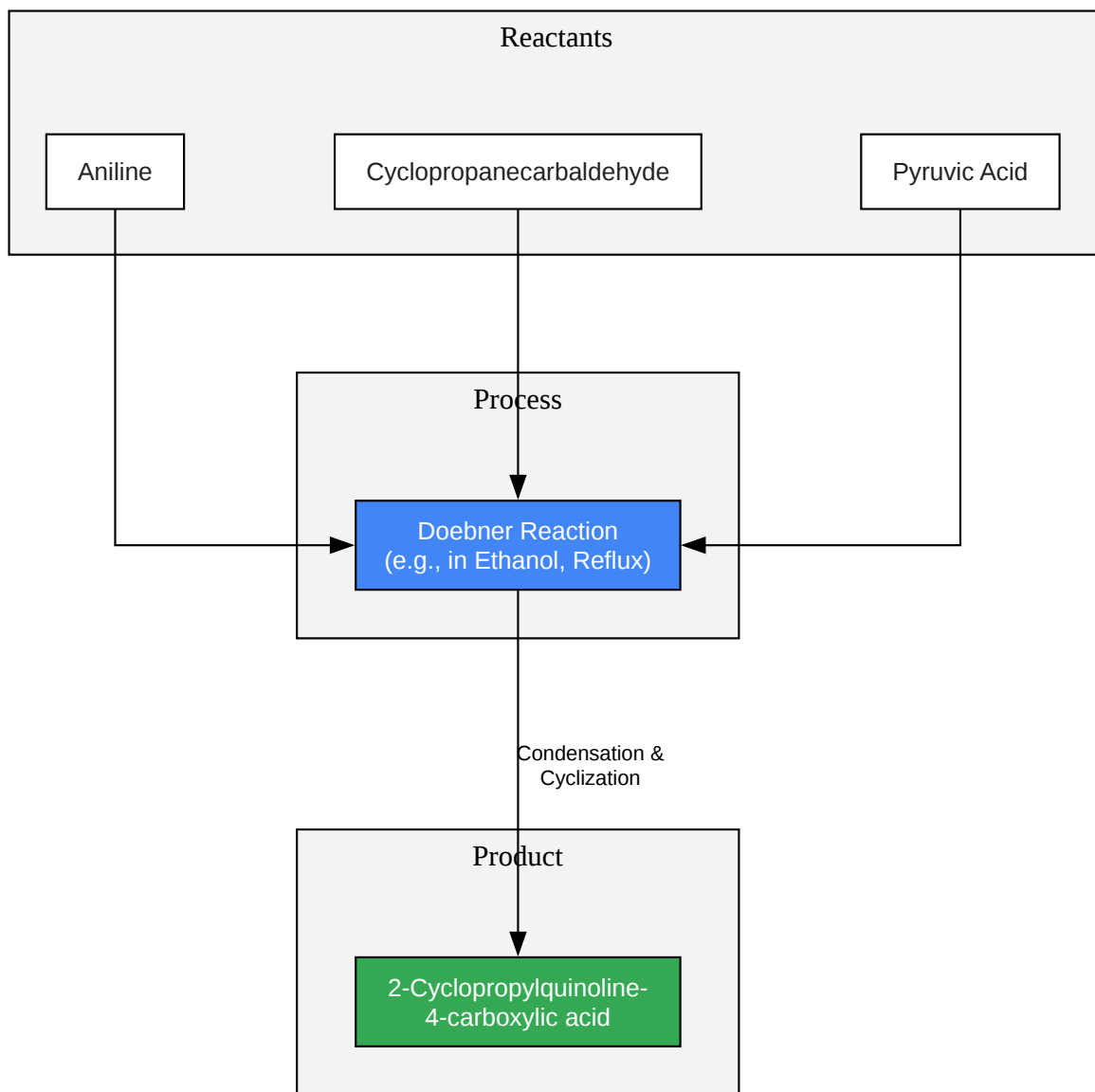
UV-Vis spectroscopy provides information about the electronic transitions within conjugated systems. The quinoline ring system, being an extended aromatic system, is expected to show strong absorbance in the UV region. The presence of the carbonyl group can also contribute to the UV-Vis spectrum, often showing a weak $n \rightarrow \pi^*$ transition around 270-300 nm.[11]

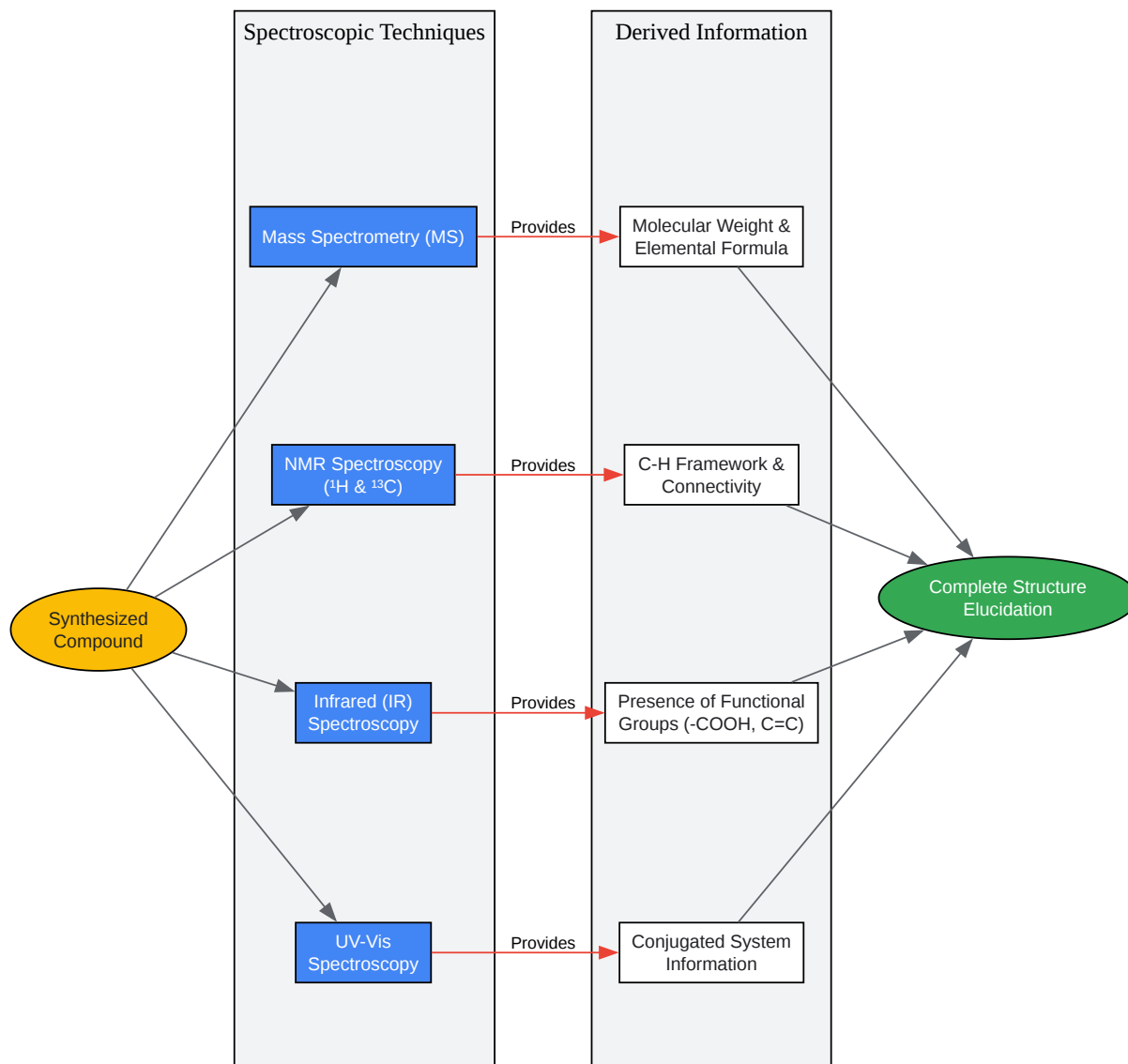
Conjugation between the quinoline ring and the carboxylic acid group will influence the position of the λ_{max} . [11] Carboxylic acids themselves typically show an absorption maximum around 210 nm.[12]

Synthesis and Experimental Protocols

A common and effective method for synthesizing quinoline-4-carboxylic acids is the Doebner reaction.^{[13][14]} This three-component reaction provides a straightforward route to the desired molecular scaffold.

The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. For the synthesis of **2-Cyclopropylquinoline-4-carboxylic acid**, the reactants would be aniline, cyclopropanecarbaldehyde, and pyruvic acid.





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